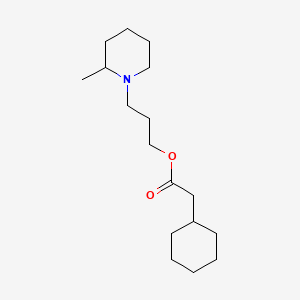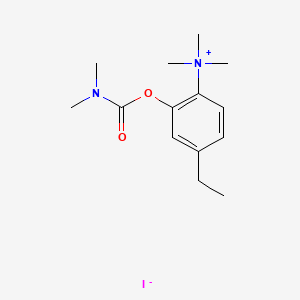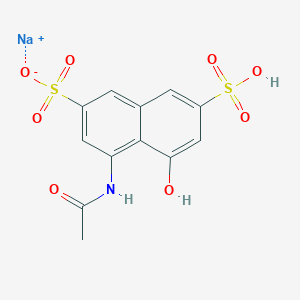
1-Acetamido-8-hydroxy-3,6-naphthalenedisulfonic acid monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-Acetamido-8-hydroxy-3,6-naphthalenedisulfonic acid monosodium salt involves several steps. One common method starts with the sulfonation of naphthalene to produce 1,3,6-naphthalenetrisulfonic acid. This intermediate is then nitrated to form 1-nitro-3,6,8-naphthalenetrisulfonic acid, which is subsequently neutralized with ammonia to yield the ammonium salt. The nitro group is then reduced to an amino group, resulting in the formation of 1-amino-8-hydroxy-3,6-naphthalenedisulfonic acid. Finally, the compound is acetylated to produce this compound .
化学反应分析
1-Acetamido-8-hydroxy-3,6-naphthalenedisulfonic acid monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
科学研究应用
1-Acetamido-8-hydroxy-3,6-naphthalenedisulfonic acid monosodium salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a reagent in proteomics research to study protein interactions and modifications . Additionally, it has applications in the development of pharmaceuticals and as a dye intermediate in the textile industry .
作用机制
The mechanism of action of 1-Acetamido-8-hydroxy-3,6-naphthalenedisulfonic acid monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
相似化合物的比较
1-Acetamido-8-hydroxy-3,6-naphthalenedisulfonic acid monosodium salt is similar to other naphthalene derivatives, such as 8-amino-1-hydroxy-3,6-naphthalenedisulfonic acid monosodium salt and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt . its unique structure and functional groups make it particularly useful in specific applications, such as proteomics research and pharmaceutical development .
属性
分子式 |
C12H10NNaO8S2 |
|---|---|
分子量 |
383.3 g/mol |
IUPAC 名称 |
sodium;4-acetamido-5-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C12H11NO8S2.Na/c1-6(14)13-10-4-8(22(16,17)18)2-7-3-9(23(19,20)21)5-11(15)12(7)10;/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21);/q;+1/p-1 |
InChI 键 |
UBWDCFIRJTTXOO-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C=C2O)S(=O)(=O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
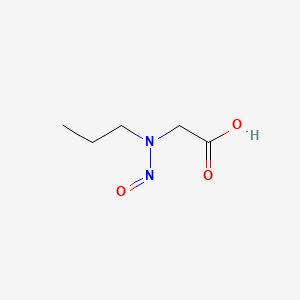
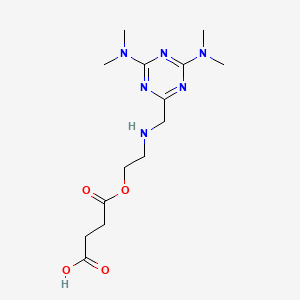

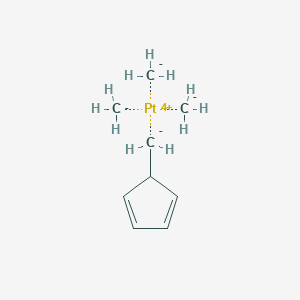
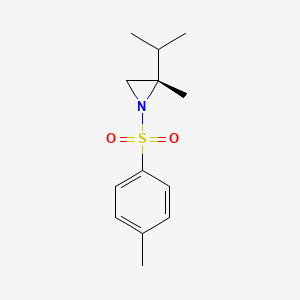
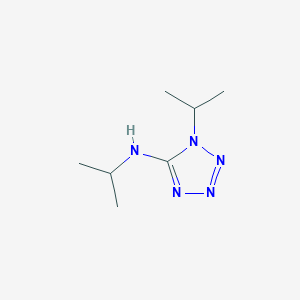
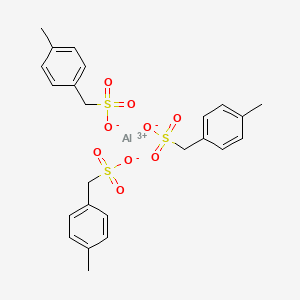
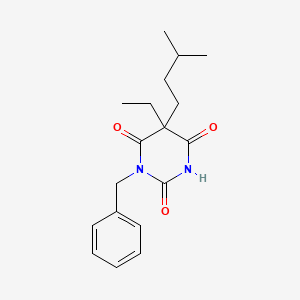
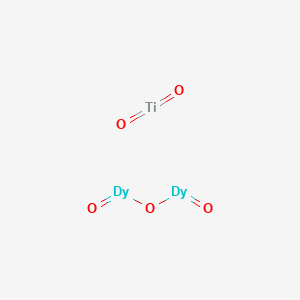
![2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile](/img/structure/B13779573.png)
